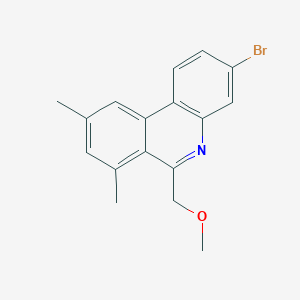
3-Bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a bromine atom, a methoxymethyl group, and two methyl groups attached to the phenanthridine core, making it a unique and potentially valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 6-(methoxymethyl)-7,9-dimethylphenanthridine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
3-Bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted phenanthridine, while oxidation may produce a phenanthridine with additional oxygen-containing functional groups.
科学研究应用
3-Bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anticancer, antimicrobial, or antiviral properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving DNA intercalation and enzyme inhibition.
Material Science: The compound’s aromatic structure and functional groups make it suitable for developing organic semiconductors and other advanced materials.
Chemical Synthesis: It serves as a valuable intermediate in synthesizing more complex molecules and natural product analogs.
作用机制
The mechanism of action of 3-Bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by intercalating into DNA, inhibiting enzymes, or interacting with specific receptors. The bromine atom and methoxymethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to potent biological activity.
相似化合物的比较
Similar Compounds
6-(Methoxymethyl)-7,9-dimethylphenanthridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-7,9-dimethylphenanthridine: Lacks the methoxymethyl group, potentially affecting its solubility and interaction with biological targets.
3-Bromo-6-methoxy-2-methylpyridine: A structurally related compound with different substitution patterns and potentially different applications.
Uniqueness
3-Bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine stands out due to its unique combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and methoxymethyl group provides opportunities for selective modifications and interactions, making it a valuable compound for various scientific research applications.
属性
分子式 |
C17H16BrNO |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
3-bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine |
InChI |
InChI=1S/C17H16BrNO/c1-10-6-11(2)17-14(7-10)13-5-4-12(18)8-15(13)19-16(17)9-20-3/h4-8H,9H2,1-3H3 |
InChI 键 |
WPQRZGBRAYCTLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C3=C(C=C(C=C3)Br)N=C2COC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



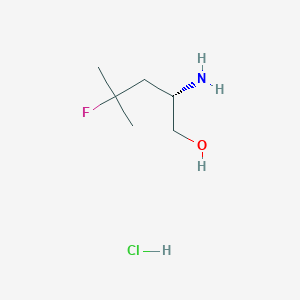
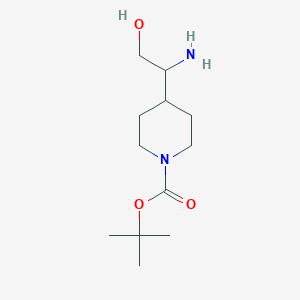
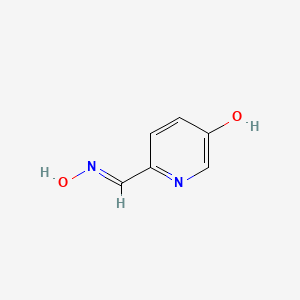
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)

![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)

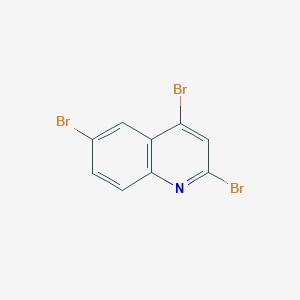


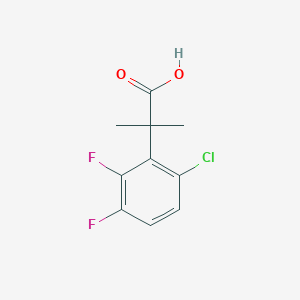
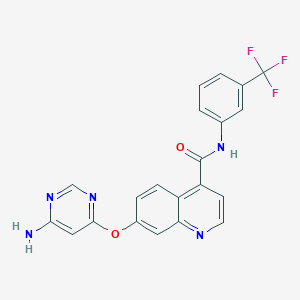
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
